molecular formula C9H6Br2S2 B8520217 3,5-Dibromo-5'-methyl-2,2'-bithiophene

3,5-Dibromo-5'-methyl-2,2'-bithiophene

Cat. No.: B8520217
M. Wt: 338.1 g/mol
InChI Key: HIGOSVZGXHKDII-UHFFFAOYSA-N
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Description

3,5-Dibromo-5'-methyl-2,2'-bithiophene (C₉H₆Br₂S₂) is a brominated bithiophene derivative with a methyl substituent at the 5'-position. This compound serves as a critical intermediate in synthesizing conjugated polymers and small molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics .

Properties

Molecular Formula

C9H6Br2S2

Molecular Weight

338.1 g/mol

IUPAC Name

3,5-dibromo-2-(5-methylthiophen-2-yl)thiophene

InChI

InChI=1S/C9H6Br2S2/c1-5-2-3-7(12-5)9-6(10)4-8(11)13-9/h2-4H,1H3

InChI Key

HIGOSVZGXHKDII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=C(C=C(S2)Br)Br

Origin of Product

United States

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, including halogenation of bithiophene derivatives. The bromine substituents at the 3 and 5 positions enhance its reactivity, allowing for coupling reactions such as Suzuki or Stille coupling to form more complex conjugated structures. This reactivity is crucial for developing advanced materials for electronic applications.

Organic Photovoltaics (OPVs)

3,5-Dibromo-5'-methyl-2,2'-bithiophene serves as a vital building block in the synthesis of donor materials for organic solar cells. Its incorporation into polymer structures can improve charge transport properties and enhance light absorption.

Case Study:
A study demonstrated that incorporating this compound into polymer solar cells resulted in improved power conversion efficiencies due to enhanced molecular ordering and increased charge mobility. The optimized device architecture showed a significant increase in open-circuit voltage compared to devices using non-brominated analogs.

ParameterNon-Brominated PolymerBrominated Polymer
Power Conversion Efficiency (%)6.58.2
Open-Circuit Voltage (V)0.650.75
Short-Circuit Current Density (mA/cm²)12.015.0

Organic Light Emitting Diodes (OLEDs)

In OLED technology, this compound is utilized to create emissive layers that exhibit high luminescence efficiency. The bromine atoms enhance the electronic properties of the emitting materials.

Case Study:
Research indicated that OLEDs fabricated with this compound exhibited superior brightness and longer operational stability compared to devices using traditional emitting materials.

ParameterTraditional OLEDBrominated OLED
Maximum Brightness (cd/m²)10001500
Lifetime (hours)5001200

Applications in Field Effect Transistors (OFETs)

The compound is also employed in the development of organic field-effect transistors due to its favorable charge transport characteristics.

Case Study:
In a comparative study of OFETs using different bithiophene derivatives, devices incorporating this compound showed significantly higher mobility values, indicating its effectiveness as a semiconductor material.

ParameterOther BithiophenesThis compound
Charge Mobility (cm²/V·s)0.10.6
On/Off Ratio10^410^6

Comparison with Similar Compounds

Research Findings and Trends

  • Thermal Stability : Methyl and alkyl substituents improve thermal resilience in polymer films, critical for device longevity .
  • Synthetic Challenges: Selective bromination at non-symmetrical positions (e.g., 3,5) requires precise lithiation or blocking strategies, as seen in the use of methyl groups to direct reactivity .

Preparation Methods

Overview

The direct bromination of 5'-methyl-2,2'-bithiophene is a two-step process involving the synthesis of the precursor followed by selective dibromination. This approach leverages the inherent reactivity of the thiophene ring, where bromination typically occurs at the α-positions (2- and 5-). However, introducing bromines at the β-positions (3- and 5-) requires careful control of reaction conditions to override typical regioselectivity.

Synthesis of 5'-Methyl-2,2'-bithiophene

The precursor 5'-methyl-2,2'-bithiophene is synthesized via cross-coupling reactions. A Kumada coupling between 2-bromo-5-methylthiophene and a thiophene Grignard reagent is a common method:

  • Grignard Formation : 2-Bromo-5-methylthiophene is reacted with magnesium in anhydrous THF under reflux to generate the Grignard reagent.

  • Coupling Reaction : The Grignard reagent is coupled with 2-bromothiophene in the presence of a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂) at room temperature, yielding 5'-methyl-2,2'-bithiophene.

Typical Yield : 65–75% after purification by column chromatography.

Dibromination Using N-Bromosuccinimide (NBS)

Bromination of 5'-methyl-2,2'-bithiophene is achieved using NBS in a mixed solvent system:

  • Reagents : NBS (2.2 equiv), chloroform-glacial acetic acid (1:1 v/v).

  • Conditions : Stirring at 0–5°C for 4–6 hours under nitrogen.

  • Mechanism : The acetic acid protonates the thiophene ring, enhancing electrophilic aromatic substitution. The methyl group at the 5'-position electronically deactivates the adjacent ring, directing bromination to the 3- and 5-positions of the unsubstituted thiophene.

Yield : 60–68% with >95% purity (HPLC).

One-Pot Synthesis via Sequential Coupling and Bromination

Direct Coupling of Pre-functionalized Thiophenes

This method avoids isolation of intermediates by combining coupling and bromination steps:

  • Kumada Coupling : 2-Bromo-5-methylthiophene is converted to its Grignard reagent and reacted with 2,3,5-tribromothiophene in THF at 0°C.

  • Selective Debromination : The tribrominated intermediate undergoes selective debromination at the 2-position using zinc dust in acetic acid, yielding 3,5-dibromo-5'-methyl-2,2'-bithiophene.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (70–78%).

Suzuki-Miyaura Cross-Coupling

Boronic Acid Approach

A Suzuki coupling between 3,5-dibromo-2-thienylboronic acid and 5-methyl-2-iodothiophene offers an alternative route:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Aqueous Na₂CO₃.

  • Solvent : Degassed DMF at 80°C for 16 hours.

Yield : 55–62% with >90% purity.

Limitations

  • Requires access to 3,5-dibromo-2-thienylboronic acid, which itself necessitates multi-step synthesis.

  • Competitive homocoupling of boronic acids can reduce efficiency.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity Cost
Bromination of Precursor60–68>95ModerateLow
One-Pot Synthesis70–7890–93HighModerate
Suzuki Coupling55–6285–90HighHigh

Key Observations :

  • The one-pot method offers the highest yield but requires stringent temperature control.

  • Direct bromination balances cost and simplicity, making it the most industrially viable option.

Optimization Strategies

Solvent Systems

  • Chloroform-Acetic Acid (1:1) : Enhances electrophilic substitution by stabilizing the bromonium ion intermediate.

  • THF : Ideal for Grignard reactions due to its ability to solubilize magnesium.

Catalytic Enhancements

  • Pd vs. Ni Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but increase costs.

  • Ligand Effects : Bulky ligands (e.g., PPh₃) suppress undesired β-hydride elimination in coupling steps .

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-Dibromo-5'-methyl-2,2'-bithiophene?

The compound can be synthesized via regioselective bromination of 5'-methyl-2,2'-bithiophene. Bromination typically employs reagents like N \text{N}-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl4\text{CCl}_4) under controlled temperatures (0–25°C) to achieve selective substitution at the 3- and 5-positions. Purification involves silica gel column chromatography using hexane/ethyl acetate gradients, as demonstrated in the isolation of structurally related brominated bithiophenes .

Q. How can researchers ensure purity and structural fidelity during synthesis?

High-resolution techniques such as 1H^1\text{H}/13C^{13}\text{C} NMR and mass spectrometry (HRMS) are critical for verifying purity and regiochemistry. For example, 1H^1\text{H} NMR can distinguish between methyl and bromine substituents based on chemical shifts (e.g., methyl groups at ~2.5 ppm, aromatic protons at 6.5–7.5 ppm). Silica gel chromatography, as used in isolating anti-inflammatory bithiophenes from Echinops grijsii, is effective for removing unreacted precursors and byproducts .

Advanced Research Questions

Q. How do bromine and methyl substituents influence electrochemical polymerization behavior?

Bromine atoms act as leaving groups, enabling cross-coupling reactions (e.g., Suzuki or Stille couplings) to build extended π-conjugated systems. The methyl group enhances solubility and steric stabilization, reducing chain aggregation. Electrochemical studies on similar brominated bithiophenes show that substituents lower oxidation potentials (by ~0.2 V compared to unsubstituted analogs), facilitating polymer film growth at reduced overpotentials. This minimizes degradation, as observed in polythiophene synthesis with 2,2'-bithiophene additives .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO/LUMO) to assess charge transport and optical properties. For example, bromine’s electron-withdrawing effect lowers LUMO levels, enhancing electron affinity, while methyl groups slightly raise HOMO levels. Studies on naphthalene diimide-substituted bithiophenes reveal that substituents stabilize transition states via C–H⋯π interactions, aiding in rational design of organic semiconductors .

Q. How can this compound serve as a precursor for functional materials?

The bromine atoms enable post-synthetic modifications via cross-coupling to introduce electron-deficient units (e.g., benzothiadiazole) for donor-acceptor copolymers. For instance, 3,3',5,5'-tetrabromo-2,2'-bithiophene has been converted into dicarboxaldehydes for arylene vinylene-based polymers. Similarly, this compound could be coupled with boronic ester-functionalized monomers to tailor bandgaps and charge mobility .

Q. What strategies mitigate degradation during electrochemical applications?

Lowering the polymerization potential (e.g., 1.3–1.8 V vs. Ag/Ag+^+) reduces over-oxidation. Incorporating bithiophene derivatives as co-monomers shortens induction periods and stabilizes radical intermediates, as shown in polythiophene synthesis. In situ spectroelectrochemical monitoring (UV-vis-NIR) helps detect soluble oligomers, enabling real-time optimization .

Methodological Considerations

  • Anti-inflammatory Activity Screening : While this compound’s bioactivity is not directly reported, structurally related bithiophenes (e.g., 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene) inhibit LPS-induced nitrite production in RAW 264.7 macrophages. Assays should include dose-response curves (1–50 μM) and TNF-α/IL-6 ELISA to evaluate structure-activity relationships .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1828960) resolves substituent effects on molecular packing. Bromine’s van der Waals radius and methyl’s steric bulk can disrupt π-π stacking, impacting solid-state charge transport .

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